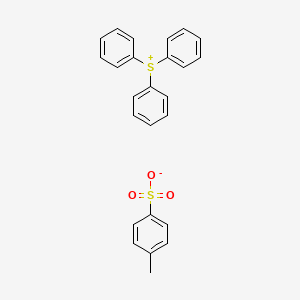

Triphenylsulfonium p-toluenesulfonate

Description

Contextualization of Photoacid Generators (PAGs) in Microfabrication Technologies

Photoacid generators are compounds that, upon exposure to light, decompose to produce a strong acid. researchgate.nettcichemicals.com This photogenerated acid then acts as a catalyst for subsequent chemical reactions within a material matrix, a process central to the concept of "chemical amplification." google.com In microfabrication, particularly in the semiconductor industry, chemically amplified photoresists are indispensable for creating the intricate patterns of integrated circuits. researchgate.netgoogle.com

The process begins with a thin film of a polymer resist, containing a PAG, being coated onto a substrate. When specific areas of the resist are exposed to light (often deep UV), the PAG generates acid only in those irradiated regions. google.com A subsequent heating step, known as the post-exposure bake, allows the acid to diffuse and catalyze a change in the solubility of the surrounding polymer. This solubility differential between the exposed and unexposed regions enables the development of a precise pattern. The use of a catalytic amount of photogenerated acid allows for a significant reduction in the required exposure dose, thereby increasing the sensitivity and throughput of the lithographic process.

Significance of Sulfonium (B1226848) Salts in Photochemistry

Sulfonium salts, particularly triarylsulfonium salts like Triphenylsulfonium (B1202918) p-toluenesulfonate, are a prominent class of PAGs. rsc.orgresearchgate.net Their significance in photochemistry stems from their ability to undergo efficient photodecomposition to generate strong Brønsted acids. researchgate.netibm.com The general mechanism for the direct photolysis of triarylsulfonium salts is proposed to occur from the singlet excited state, leading to both heterolytic and homolytic cleavage of the carbon-sulfur bond. ibm.com

Heterolytic cleavage results in the formation of a phenyl cation and diphenyl sulfide (B99878), while homolytic cleavage produces a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com These reactive intermediates can then undergo various reactions, including in-cage recombination and reactions with the solvent, to ultimately generate the desired acid and other photoproducts. ibm.com The quantum yield of acid generation, which is a measure of the efficiency of the photochemical process, is a critical parameter for these materials. researchgate.net The nature of the counter-ion (anion) in the sulfonium salt, in this case, p-toluenesulfonate, determines the type of acid that is generated. tcichemicals.com

Overview of Research Trajectories for Triphenylsulfonium p-Toluenesulfonate

Research concerning this compound has followed several key trajectories aimed at optimizing its performance and expanding its applications. One major area of focus has been on enhancing the photosensitivity and thermal stability of PAGs. This involves modifying the chemical structure of the sulfonium cation or the tosylate anion to fine-tune properties such as absorption wavelength, quantum yield, and the strength of the generated acid.

Another significant research direction involves the synthesis of novel sulfonium salts with improved properties. While early synthetic methods for triarylsulfonium salts often resulted in low yields and required harsh conditions, newer methods have been developed to improve efficiency and reduce reaction times. For instance, optimized single-step syntheses have been reported that offer higher yields and consume fewer reagents compared to older methods. vulcanchem.com

Furthermore, the application of this compound and related sulfonium salts is being explored beyond traditional microelectronics. These compounds are finding use as initiators for cationic polymerization in coatings, adhesives, and inks. researchgate.nettcichemicals.com The ability to generate a strong acid upon irradiation makes them effective catalysts for a wide range of polymerization reactions. Ongoing research continues to investigate the photochemical and photophysical properties of these salts to tailor their performance for specific applications in advanced materials and nanotechnology.

Properties

Molecular Formula |

C25H22O3S2 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C7H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-15H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

YXZXRYDYTRYFAF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Chemistry for Triphenylsulfonium P Toluenesulfonate

Established Synthetic Pathways for Triarylsulfonium Salts

The formation of the triphenylsulfonium (B1202918) cation is a central step, and several synthetic routes have been developed for creating triarylsulfonium salts. These methods vary in their reagents, conditions, and efficiency.

Direct synthesis methods for triarylsulfonium salts, including the triphenylsulfonium cation, have evolved to improve yields and reduce the reliance on hazardous materials.

One of the earliest and most described methods involves the reaction of a diaryl sulfoxide (B87167) with an aryl Grignard reagent. google.com For instance, diphenyl sulfoxide can be treated with phenylmagnesium bromide. google.com This approach, however, traditionally suffered from low yields and long reaction times. An improved version of this process utilizes a mixed solvent system of an aromatic hydrocarbon (like benzene (B151609) or toluene) and an aliphatic hydrocarbon (like n-heptane), which has been shown to significantly increase yields and reduce reaction times from 18 hours to just 3 hours. google.com

Another prominent, though less favored due to reagent toxicity, is the "iodonium salt route." This method involves the copper-catalyzed reaction of a diaryl sulfide (B99878) with a diaryliodonium salt. google.comresearchgate.net While effective, the toxicity and cost associated with iodonium (B1229267) salts have driven the search for alternatives. google.com

More contemporary approaches provide milder and more versatile pathways. One such method is the reaction of diaryl sulfides or sulfoxides with arynes, which are highly reactive intermediates. rsc.orgnih.gov This transformation proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, which can be problematic in more traditional synthetic routes. rsc.org Friedel-Crafts-type reactions have also been employed, where a diaryl sulfoxide reacts with an aromatic compound under acidic conditions to form the triarylsulfonium salt. acs.org A specific example involves reacting benzene with thionyl chloride in the presence of aluminum chloride.

The following table compares the efficiency of different synthetic conditions for preparing triarylsulfonium bromide, a common precursor to the target compound.

| Example | Solvent System | Grignard Equivalents | Reaction Time (h) | Yield (%) |

| Improved Method | Benzene/n-heptane | 3.0 | 3 | 59 |

| Improved Method | Toluene (B28343)/n-heptane | 2.5 | 3 | 44 |

| Prior Art | Ether/benzene | 5.0 | 18 | 14–49 |

This data is derived from comparative examples for the synthesis of triarylsulfonium salts. google.com

The application of microwave irradiation has been shown to dramatically accelerate the synthesis of triarylsulfonium salts. Research on the synthesis of these salts, which are used as photoacid generators (PAGs), has demonstrated that microwave-assisted methods can be 90 to 420 times faster than conventional thermal heating. researchgate.netrsc.org This significant rate enhancement reduces reaction times from many hours to mere minutes, offering a more efficient and energy-conscious approach to synthesizing the triphenylsulfonium cation. While microwave assistance is also well-documented for producing related sulfur-containing compounds like sulfonamides, its successful application to triarylsulfonium salts marks a significant advancement in the synthesis of these important chemical entities. organic-chemistry.org

Synthesis of p-Toluenesulfonate Derivatives as Anion Precursors

The anionic component of the target compound, p-toluenesulfonate, is derived from p-toluenesulfonic acid and its related compounds. These precursors are synthesized on a large scale from toluene.

p-Toluenesulfonic Acid (TsOH) is produced industrially by the sulfonation of toluene with concentrated sulfuric acid. nih.gov The reaction is typically heated, and the water generated as a byproduct is removed, often using a Dean-Stark apparatus, to drive the equilibrium toward the product. google.com The resulting p-toluenesulfonic acid is a white, solid organic acid that is conveniently weighed and handled, often supplied as a stable monohydrate (TsOH·H₂O). google.comnih.gov Purification can be achieved by recrystallization from a concentrated aqueous solution. nih.gov

p-Toluenesulfonyl Chloride (TsCl) is another key derivative, widely used as a reagent in organic synthesis. It is commercially produced as a byproduct of the synthesis of ortho-toluenesulfonyl chloride, which is a precursor to saccharin. nih.gov The manufacturing process involves the chlorosulfonation of toluene. nih.gov It can also be prepared by reacting p-toluenesulfonic acid with chlorosulfonic acid. organic-chemistry.org TsCl is a white, malodorous solid that serves as the precursor for creating tosylate esters and sulfonamides. nih.gov

p-Toluenesulfonic acid is a strong organic acid, approximately one million times stronger than benzoic acid, but it is non-oxidizing, unlike many mineral acids. google.comacs.org Its solid nature, high acidity, and solubility in organic solvents make it a highly versatile and widely used catalyst in organic synthesis. nih.gov

TsOH is favored as a "green" catalyst because it is effective, easy to handle, and less corrosive than mineral acids like sulfuric acid. acs.org Its applications are extensive and include:

Acetalization and Ketalization: Catalyzing the protection of aldehydes and ketones. nih.gov

Esterification: Used in Fischer-Speier esterification and transesterification reactions. nih.gov

Dehydration: Promoting elimination reactions to form alkenes or ethers.

Multicomponent Reactions: Facilitating the synthesis of complex heterocyclic structures in a single step. acs.org

Friedel-Crafts Reactions: Acting as an efficient catalyst for the alkylation of aromatic rings under mild conditions.

Its utility as a catalyst stems from its ability to act as a potent proton donor while being compatible with a wide range of organic functional groups. researchgate.net

Integration of Cationic and Anionic Components in Triphenylsulfonium p-Toluenesulfonate Formation

The final step in the synthesis of this compound is the combination of the previously prepared triphenylsulfonium cation with the p-toluenesulfonate anion. This is typically accomplished through a salt metathesis or anion exchange reaction.

In this process, a precursor salt of the triphenylsulfonium cation, such as triphenylsulfonium bromide or triphenylsulfonium chloride, is dissolved in a suitable solvent. To this solution, a source of the p-toluenesulfonate anion is added. A common and effective reagent for this purpose is sodium p-toluenesulfonate. The driving force for the reaction is often the precipitation of the inorganic byproduct (e.g., sodium bromide or sodium chloride) from the reaction mixture, leaving the desired this compound in solution, from which it can be isolated and purified. Alternatively, the exchange can be carried out by treating the precursor salt with p-toluenesulfonic acid directly. This straightforward integration step efficiently yields the final target compound, which finds use in applications such as photolithography as a photoacid generator.

Photochemical Mechanisms and Acid Generation Dynamics of Triphenylsulfonium P Toluenesulfonate

Fundamental Photoacid Generation Mechanisms of Onium Salts

Onium salts, particularly triarylsulfonium salts like triphenylsulfonium (B1202918) p-toluenesulfonate, generate a strong Brønsted acid upon irradiation. san-apro.co.jp This process is initiated by the absorption of a photon by the salt's cation, leading to an electronically excited state. researchgate.net The subsequent decay of this excited state cleaves covalent bonds, ultimately producing protons. san-apro.co.jpresearchgate.net The primary mechanisms driving this acid generation are direct photolysis and electron transfer (photosensitization).

Direct photolysis occurs when the triphenylsulfonium cation directly absorbs a photon, elevating it to an excited singlet state. ibm.comosti.gov From this state, two primary cleavage pathways have been identified: heterolytic and homolytic cleavage. ibm.comosti.govaip.org

Heterolytic Cleavage : This pathway involves the asymmetric cleavage of a carbon-sulfur (C-S) bond, where the bonding electrons are transferred to the sulfur-containing fragment. This process results in the formation of a phenyl cation and diphenyl sulfide (B99878). ibm.com

Homolytic Cleavage : This pathway involves the symmetric cleavage of a C-S bond, where each fragment retains one of the bonding electrons. This generates a phenyl radical and a diphenylsulfinyl radical cation. ibm.com

Initially, it was proposed that direct photolysis from the singlet excited state predominantly leads to heterolytic cleavage, with a minor contribution from homolytic cleavage. ibm.comosti.gov These reactive intermediates, formed within a "cage" of solvent molecules, can then recombine to form rearrangement products like phenylthiobiphenyls or react with solvent molecules to generate the final products, including the desired acid. ibm.comtandfonline.com

In addition to direct photolysis, acid generation can be initiated through electron transfer from a photosensitizer molecule. In this mechanism, a sensitizer (B1316253) absorbs the light energy and then transfers an electron to the triphenylsulfonium cation. rsc.org This reduction of the onium salt leads to the formation of an unstable radical which then undergoes fragmentation. researchgate.net

This process is particularly valuable for extending the useful spectral range of the PAG to longer wavelengths where the onium salt itself may not absorb strongly. rsc.orgmq.edu.au The efficiency of this sensitized decomposition depends on the thermodynamic favorability of the electron transfer from the excited sensitizer to the sulfonium (B1226848) salt.

Upon accepting an electron, the triphenylsulfonium cation forms a triphenylsulfuranyl radical. This radical is unstable and rapidly cleaves a C-S bond, typically yielding a phenyl radical and diphenyl sulfide. researchgate.net Subsequent reactions of these radical species with the surrounding medium, which often contains a hydrogen donor, lead to the formation of the Brønsted acid. san-apro.co.jp

Homolytic bond cleavage is a critical pathway in the photochemistry of triphenylsulfonium p-toluenesulfonate. ibm.comosti.gov Upon direct irradiation, the triphenylsulfonium cation is promoted to an excited state. While both singlet and triplet excited states can be involved, evidence suggests that direct photolysis proceeds primarily through the singlet state, which can lead to both homolytic and heterolytic C-S bond cleavage. ibm.comosti.gov

The homolytic cleavage results in a geminate radical pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation, confined within a solvent cage. ibm.com More recent computational studies support that homolytic bond cleavage is a favorable dissociation pathway for the triphenylsulfonium cation. arxiv.orgresearchgate.netosti.gov

The fate of these radical intermediates is complex. They can:

Recombine within the solvent cage to form rearrangement products (e.g., phenylthiobiphenyls). ibm.comtandfonline.com

Escape the solvent cage and react with solvent molecules or other species. tandfonline.comucla.edu The reaction of these escaped radicals with hydrogen donors in the environment is a key step in the generation of the p-toluenesulfonic acid. san-apro.co.jp

Undergo further electron transfer reactions.

The triplet excited state of the sulfonium salt, which can be populated via triplet sensitization, is also labile and decomposes via homolytic cleavage to form a triplet geminate radical pair, ultimately leading to products such as benzene (B151609) and diphenyl sulfide. ibm.com

Wavelength Dependence of Photoacid Generation Efficiency

The efficiency with which this compound generates acid is highly dependent on the wavelength of the incident light. This dependence is a direct consequence of the compound's electronic absorption characteristics and the energy required to induce the photochemical reactions leading to acid formation.

The triphenylsulfonium cation exhibits strong absorption in the deep UV region. aip.orgresearchgate.net Unsubstituted triarylsulfonium salts typically show an absorption maximum (λmax) around 237 nm. researchgate.net The absorption spectrum of the triphenylsulfonium cation itself features a prominent peak near 208 nm. aip.org These absorptions correspond to π-π* electronic transitions within the phenyl rings of the cation. mdpi.com

| Compound/Ion | λmax (nm) | Solvent/Conditions |

|---|---|---|

| Triphenylsulfonium Cation | ~208 | Acetonitrile |

| Unsubstituted Triarylsulfonium Salts | ~237 | General |

| p-Toluenesulfonic Acid | ~222, ~262 | Acidic Mobile Phase |

The quantum yield of acid generation is not uniform across the absorption spectrum. Generally, the efficiency is higher at shorter wavelengths (e.g., 248 nm or 193 nm) where the absorbed photon energy is sufficient to readily cleave the C-S bonds. researchgate.net As the wavelength increases, the photoacid generation efficiency tends to decrease. mdpi.comresearchgate.net

For applications in deep UV (DUV) lithography, particularly at 248 nm and 193 nm, it is critical that the PAG components, including the anion, are highly transparent at the exposure wavelength. aip.orgresearchgate.netsemiconductors.org High absorbance can lead to a non-uniform distribution of light through the depth of the photoresist film, a phenomenon known as the "inner filter effect," which degrades the quality of the patterned features.

The p-toluenesulfonate anion has aromatic character and thus absorbs in the DUV region, which can be a drawback for its use at 248 nm and especially at 193 nm. researchgate.net In contrast, anions based on perfluoroalkylsulfonates (PFAS), such as triflate or nonaflate, are favored in advanced lithography because they are highly transparent at these short wavelengths. semiconductors.org This transparency allows for uniform illumination throughout the resist film and enables higher PAG loading without compromising the optical properties of the resist. researchgate.netsemiconductors.org

Molecular-Level Insights into Acid Generation Yield and Efficiency

Computational studies have shown that the gas-phase proton affinity for pTS⁻ is 316.4 kcal/mol, which is higher than that for TFMBS⁻ (308.1 kcal/mol) and TF⁻ (303.2 kcal/mol). researchgate.net A higher proton affinity corresponds to a weaker acid. Therefore, the acidity of the generated photoacids follows the order: p-toluenesulfonic acid < 2-(trifluoromethyl)benzene-1-sulfonic acid < triflic acid. Despite being the weakest acid in this series, p-toluenesulfonic acid is still considered a very strong acid. researchgate.net

The anion also affects the electronic properties of the PAG. The involvement of the anion in the electronic transition processes can cause a redshift in the absorption spectra of the triphenylsulfonium cation. researchgate.netresearchgate.net This can be advantageous for enhancing transparency and tuning the absorption characteristics of the photoresist at specific lithographic wavelengths, such as 193 nm. researchgate.netresearchgate.net Furthermore, the electronic stability of the anion is important. The pTS⁻ anion in a propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) solution has a low vertical detachment energy, which helps prevent anion loss during 193 nm lithography. researchgate.net

Table 1: Comparison of Proton Affinity and Acidity for Common PAG Anions

| Anion | Proton Affinity (kcal/mol) | Relative Acidity Strength |

|---|---|---|

| p-toluenesulfonate (pTS⁻) | 316.4 | Moderate |

| 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) | 308.1 | Strong |

| Triflate (TF⁻) | 303.2 | Very Strong |

The photolysis of TPS⁺·pTS⁻ leads to a homolytic bond cleavage, which has a relatively low reaction energy of 83 kcal/mol. researchgate.net The structure of the cation is a key determinant of photosensitivity. Modifications to the triphenylsulfonium cation, such as extending the π-conjugation of its chromophore, can shift the absorption to longer wavelengths (a redshift) but may adversely affect the quantum yield of acid generation. mdpi.com Conversely, strategic substitutions, such as moving a substituent from a para- to a meta-position on one of the phenyl rings, have been shown to increase the photoacid generation quantum yield significantly. mdpi.com

Electron-Trap Efficiency : This factor relates to the ability of the PAG cation to capture an electron, a crucial initial step in the acid generation cascade, particularly under EUV exposure. The electron-trap efficiency is strongly associated with the energy level of the lowest unoccupied molecular orbital (LUMO) of the PAG cation. A lower LUMO energy facilitates more efficient electron capture. researchgate.net

Acid Amplification Reactions in Chemically Amplified Resists

This compound is a key component in chemically amplified resists (CARs), a class of materials that dramatically enhance photosensitivity. google.comresearchgate.net The fundamental principle of chemical amplification is that a single acid molecule, generated photochemically, can catalyze a cascade of subsequent chemical reactions within the photoresist's polymer matrix. researchgate.netappdomain.cloud This catalytic process provides a significant gain, as one photon can trigger hundreds or thousands of chemical transformations. google.com

The typical CAR system consists of a polymer resin with acid-labile protecting groups and a PAG, such as this compound. san-apro.co.jpgoogle.com The process unfolds as follows:

Acid Generation : Upon exposure to UV light, the this compound absorbs a photon and decomposes, generating a small amount of p-toluenesulfonic acid within the exposed regions of the resist film. san-apro.co.jpgoogle.com

Catalytic Deprotection : During a subsequent post-exposure bake (PEB) step, the generated acid acts as a catalyst. It attacks and cleaves the acid-labile protecting groups from the polymer backbone. san-apro.co.jp A common example is the deprotection of t-butoxycarbonyl (t-BOC) protected polyhydroxystyrene, where the acid catalyzes the removal of the t-BOC group, converting the polymer from a nonpolar, base-insoluble state to a polar, base-soluble state (polyhydroxystyrene). san-apro.co.jpresearchgate.net

Acid Regeneration : A crucial aspect of this catalytic cycle is that the proton (H⁺) is regenerated at the end of the deprotection reaction, allowing it to catalyze the deprotection of another site. researchgate.net This catalytic chain reaction is the source of the "amplification."

This acid-catalyzed change in the polymer's polarity and solubility creates a significant difference between the exposed and unexposed areas of the resist. san-apro.co.jp When the resist is treated with a developer solution (typically an aqueous base), the now-soluble exposed regions are washed away, leaving behind the desired pattern. This mechanism is the foundation for high-resolution patterning in modern microelectronics manufacturing. appdomain.cloudlbl.gov

Spectroscopic and Computational Investigations of Triphenylsulfonium P Toluenesulfonate

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for characterizing the photochemical behavior of Triphenylsulfonium (B1202918) p-toluenesulfonate. These methods allow for the direct observation of electronic transitions, the identification of photoproducts, and the elucidation of structural changes upon exposure to light.

UV-Vis Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy is a fundamental tool for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions. For Triphenylsulfonium p-toluenesulfonate, the absorption characteristics are critical for its function as a photoacid generator.

Recent studies have shown that the anion, p-toluenesulfonate (pTS⁻), plays a significant role in the absorption properties of the entire compound. osti.govaip.org Investigations integrating spectroscopy and computational techniques have revealed a notable redshift in the absorption spectra of this compound compared to the isolated triphenylsulfonium (TPS⁺) cation. osti.govaip.orgresearchgate.net This shift is attributed to the involvement of the pTS⁻ anion in the electronic transition processes. osti.govaip.org This enhanced absorption, particularly around the 193 nm wavelength used in deep ultraviolet (DUV) lithography, is a desirable property for a photoacid generator. osti.govaip.org

The photolysis of triphenylsulfonium salts, including the p-toluenesulfonate salt, can be monitored over time using UV-Vis spectroscopy. rsc.org By recording spectra at various irradiation intervals, the formation of photoproducts can be tracked, providing kinetic information about the photochemical reactions. rsc.org

Table 1: UV-Vis Absorption Data for Relevant Species

| Compound/Ion | Key Absorption Features | Significance |

|---|---|---|

| This compound | Redshifted absorption compared to isolated TPS⁺ | Enhanced sensitivity at 193 nm due to anion involvement. osti.govaip.org |

Photoelectron Spectroscopy (PES) and Negative Ion Photoelectron Spectroscopy (NIPES) for Electronic Properties

Photoelectron spectroscopy provides direct measurements of the electronic binding energies within a molecule, offering a detailed picture of its electronic structure. Negative ion photoelectron spectroscopy (NIPES) is particularly valuable for studying the properties of anions.

NIPES, in combination with computational techniques, has been employed to investigate the electronic properties of the p-toluenesulfonate anion. aip.org These studies are crucial for understanding the electronic stability of the anion under high-energy irradiation, a key factor in the efficiency of photoacid generation. osti.gov A significant finding is that the p-toluenesulfonate anion possesses a vertical detachment energy that helps prevent anion loss during the lithography process. osti.govaip.org Furthermore, solvent effects can enhance the electronic stability of the PAG anions. osti.govaip.org

Nuclear Magnetic Resonance (NMR) Studies of Photoproducts and Structural Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. In the context of this compound, NMR is used to identify the various photoproducts formed upon irradiation, thereby helping to elucidate the photochemical reaction mechanisms.

Direct irradiation of triphenylsulfonium salts leads to the formation of rearrangement products, namely phenylthiobiphenyls, in addition to the previously reported diphenyl sulfide (B99878). ibm.comosti.gov The formation of these products is proposed to occur through both heterolytic and homolytic cleavage of the carbon-sulfur bond. ibm.comosti.gov The photolysis of triphenylsulfonium salts in solution or polymer films yields 2-, 3-, and 4-phenylthiobiphenyl isomers via an in-cage fragmentation-recombination mechanism. researchgate.net Diphenylsulfide is formed as a cage-escape product. researchgate.nettandfonline.com Both in-cage and cage-escape reactions contribute to the production of acid. researchgate.net

Diffusion-ordered NMR spectroscopy (DOSY-NMR) has also been used to analyze the photoproducts, suggesting that fragments of the triphenylsulfonium cation can become incorporated into the polymer matrix in which the PAG is embedded. researchgate.net

Table 2: Major Photoproducts of Triphenylsulfonium Cation Photolysis Identified by NMR

| Photoproduct | Formation Mechanism |

|---|---|

| Phenylthiobiphenyls (2-, 3-, and 4-isomers) | In-cage fragmentation-recombination. researchgate.nettandfonline.com |

| Diphenyl sulfide | Cage-escape reaction. researchgate.nettandfonline.com |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are essential complements to experimental studies, providing detailed insights into reaction mechanisms and electronic structures that are often difficult to probe experimentally.

Ab Initio Calculations for Mechanistic Elucidation

Ab initio calculations, which are based on first principles of quantum mechanics, are employed to investigate the photochemical decomposition pathways of this compound. These calculations can determine the energies of various reaction intermediates and transition states, helping to map out the most likely reaction mechanisms.

Studies have shown that upon excitation, the this compound system can undergo homolytic bond cleavage. osti.govaip.org Ab initio calculations have determined that the photolysis of the TPS⁺-based PAG, TPS⁺·pTS⁻, proceeds through an excited state leading to homolysis with a relatively low reaction energy, making it an efficient photoacid producer. osti.govaip.org The mechanism for direct photolysis is proposed to occur from the singlet excited state, leading predominantly to heterolytic cleavage with some contribution from homolytic cleavage. ibm.comosti.gov The triplet excited state, in contrast, leads to a geminate radical pair that ultimately forms benzene (B151609) and diphenyl sulfide. ibm.com

Density Functional Theory (DFT) Studies of Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations provide information about molecular orbitals, charge distributions, and other electronic properties.

DFT studies of this compound and related systems provide a deeper understanding of their electronic features and reactivity. nih.gov These calculations can predict properties such as electron density distribution and molecular electrostatic potential, which are crucial for understanding intermolecular interactions and reaction pathways. By examining the electronic structures, DFT can help explain the observed spectroscopic properties and the efficiency of photoacid generation.

Molecular Dynamics Simulations for PAG Dispersibility and Inhomogeneities in Polymer Matrices

The performance of chemically amplified photoresists is critically dependent on the uniform distribution of photoacid generators (PAGs) within the polymer matrix. Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dispersibility of PAGs like this compound (TPS-PTSA) at the atomic level, providing insights into potential sources of lithographic failures such as line-edge roughness.

Atomistic MD simulations are employed to probe the ionic and steric interactions that govern the miscibility of PAGs in various polymer environments. acs.org These simulations can predict the likelihood of PAG clustering, which can lead to localized areas of high acid concentration upon exposure and subsequent non-uniform deprotection of the resist.

A computational framework designed to investigate molecular inhomogeneities in chemically amplified photoresists has shown that the polarity of the polymer matrix significantly influences PAG dispersibility. acs.org For instance, simulations involving the triphenylsulfonium (TPS) cation with different anions in both poly(4-hydroxy styrene) (PHS) and poly(tert-butyl methacrylate) (PtBMA) homopolymers and their copolymers revealed distinct aggregation behaviors. In the more polar PHS matrix, TPS-based salts exhibited the formation of short, string-like clusters. acs.org Conversely, in the less polar PtBMA, larger, globular PAG aggregates were observed. acs.org This suggests that in a polymer matrix relevant to TPS-PTSA, the interplay between the ionic nature of the salt and the polarity of the polymer dictates the homogeneity of the system.

The dissociation free energy of PAGs within the polymer is a key parameter calculated from these simulations to quantify dispersibility. A lower dissociation free energy indicates better solvation and, consequently, a more uniform distribution of the PAG. These computational findings are often correlated with experimental techniques like infrared spectroscopy to validate the predicted interactions, such as hydrogen bonding between the PAG and the polymer. acs.org

Table 1: Influence of Polymer Matrix on Triphenylsulfonium-based PAG Aggregation

| Polymer Matrix | Predominant PAG Cluster Morphology |

| Poly(4-hydroxy styrene) (PHS) | Short, string-like |

| Poly(tert-butyl methacrylate) (PtBMA) | Large, globular |

| Alternating PHS-PtBMA Copolymer | Heterogeneous mix of string-like and globular |

Computational Frameworks for Lithography Performance Prediction and Material Screening

Computational frameworks are being developed to predict lithographic performance and screen new photoresist materials, thereby reducing the reliance on costly and time-consuming experimental cycles. These frameworks integrate various modeling techniques, from quantum mechanics to molecular dynamics, to build a comprehensive picture of the photoresist behavior from initial formulation to final patterned features.

A central aspect of these frameworks is the ability to predict molecular inhomogeneities, as the spatial distribution of the PAG is a critical determinant of post-exposure feature roughness. acs.org By simulating the interactions between the PAG cation, anion, and the polymer matrix, these models can forecast the propensity for PAG clustering. acs.org For triphenylsulfonium-based PAGs, factors such as the size and shape of the anion and the specific functional groups on the polymer backbone are crucial inputs for these simulations.

The predictive power of these frameworks extends to the electronic properties of the PAGs. Density functional theory (DFT) calculations are used to estimate properties like the electron affinity of the PAG, which is a key parameter for acid generation efficiency, particularly in Extreme Ultraviolet (EUV) lithography where secondary electrons play a significant role. researchgate.net Furthermore, these computational models can predict how the PAG anion influences the absorption spectra of the PAG, which is vital for optimizing the photosensitivity of the resist at specific exposure wavelengths, such as 193 nm. researchgate.net

By combining atomistic simulations of PAG dispersibility with quantum mechanical calculations of photochemical properties, these computational frameworks can screen novel PAG and polymer combinations. This allows for the in-silico identification of promising candidates with desirable properties, such as high sensitivity, good resolution, and low line-edge roughness, before they are synthesized and tested in a laboratory setting.

Characterization of Excited States and Photoproducts

Excited State Dynamics and Reaction Energies of Photolysis

The photochemical mechanism of this compound begins with the absorption of a photon, which elevates the molecule to an electronically excited state. The dynamics of this excited state and the subsequent chemical reactions are fundamental to the acid generation process.

Upon direct irradiation, the triphenylsulfonium cation can be excited to its singlet excited state, which can then undergo intersystem crossing to a triplet excited state or directly dissociate. ibm.com Both the singlet and triplet states are believed to be reactive pathways for the photolysis of triphenylsulfonium salts. The singlet excited state primarily leads to the formation of (phenylthio)biphenyls, while the triplet state predominantly yields diphenyl sulfide. ibm.com

Computational studies have been instrumental in elucidating the energetics of these photolytic pathways. For this compound, it has been determined that the photolysis of the TPS⁺ cation generates an excited state that undergoes homolytic bond cleavage. researchgate.net This cleavage of a sulfur-carbon bond is the primary photochemical event. researchgate.net The reaction energy for this homolysis has been calculated to be 83 kcal/mol, which is identified as the lowest energy pathway for its photodecomposition. researchgate.net The p-toluenesulfonate anion was found to induce a favorable redshift in the absorption spectrum of the TPS cation, contributing to its efficiency as an acid producer. researchgate.net

Table 2: Calculated Photolysis Reaction Energy for TPS-PTSA

| Photochemical Event | Calculated Reaction Energy (kcal/mol) |

| Homolytic S-C Bond Cleavage | 83 |

The efficiency of acid generation is also influenced by "cage effects," where the initially formed radical fragments are confined by the surrounding polymer matrix. researchgate.net In viscous media like polymer films, the "in-cage" recombination of these fragments can compete with their "escape" to react and ultimately produce the desired acid. researchgate.net

Identification of Photodegradation Products and Fragments within Polymer Films

The photolysis of this compound within a polymer film results in a variety of photoproducts, which have been identified through various analytical techniques such as chromatography and mass spectrometry. The primary photodegradation pathway involves the cleavage of a carbon-sulfur bond in the triphenylsulfonium cation. researchgate.net

The resulting fragments can undergo several reactions. An "in-cage" fragmentation-recombination mechanism leads to the formation of 2-, 3-, and 4-phenylthiobiphenyl isomers. researchgate.net A competing "cage-escape" reaction results in the formation of diphenylsulfide. researchgate.net Both of these reaction pathways contribute to the generation of the p-toluenesulfonic acid.

More detailed studies on the photolysis of triphenylsulfonium salts in polymer films, such as poly(methyl methacrylate) (PMMA), have identified additional, previously unreported photoproducts. researchgate.net Following 193-nm irradiation, analysis has revealed the formation of triphenylene and dibenzothiophene. researchgate.net Evidence suggests that these products are formed through secondary photochemical reactions of the primary photoproducts within the polymer cage. researchgate.net Specifically, 2-(phenylthio)biphenyl can be converted to triphenylene, and diphenylsulfide can be converted to dibenzothiophene. researchgate.net

Furthermore, spectroscopic analyses have indicated that fragments of the triphenylsulfonium cation can become incorporated into the polymer film itself, suggesting a more complex interaction between the PAG and the matrix upon irradiation. researchgate.net

Table 3: Identified Photodegradation Products of Triphenylsulfonium Salts in Polymer Films

| Product | Formation Pathway |

| 2-, 3-, 4-Phenylthiobiphenyl | In-cage fragmentation-recombination |

| Diphenylsulfide | Cage-escape reaction |

| Triphenylene | Secondary in-cage reaction of 2-(phenylthio)biphenyl |

| Dibenzothiophene | Secondary in-cage reaction of diphenylsulfide |

| Polymer-bound fragments | Reaction of TPS fragments with the polymer |

Application of Triphenylsulfonium P Toluenesulfonate in Photolithography

Integration in Chemically Amplified Photoresists (CARs)

In chemically amplified photoresists, Triphenylsulfonium (B1202918) p-toluenesulfonate acts as a photo-sensitive precursor that generates a strong acid, p-toluenesulfonic acid, upon exposure to ultraviolet radiation. google.com This photogenerated acid then catalyzes a cascade of chemical reactions within the photoresist film during a subsequent post-exposure bake step. google.com This catalytic process, known as chemical amplification, allows for a significant change in the solubility of the polymer resin in the exposed regions with only a small initial dose of radiation, thereby dramatically enhancing the photosensitivity of the resist system. google.comresearchgate.net The fundamental mechanism involves the acid-catalyzed deprotection of acid-labile groups attached to the polymer backbone, rendering the exposed areas soluble in an aqueous developer. google.com

The optimization of photoresist performance is a multi-faceted challenge involving a trade-off between resolution, line edge roughness (LER), and sensitivity. lbl.gov Triphenylsulfonium p-toluenesulfonate is a key variable in this optimization process. The anion of the PAG, in this case, p-toluenesulfonate, plays a significant role in the lithographic process. researchgate.net Spectroscopic and computational studies have shown that the p-toluenesulfonate anion exhibits moderate acidity and possesses a low photolysis reaction energy, which is beneficial for the photolithography process. researchgate.net

The sensitivity of a CAR system is directly related to the efficiency of acid generation from the PAG. Strategies to enhance photosensitivity include the use of acid amplifiers, which can increase the amount of acid autocatalytically, potentially improving sensitivity by several folds. researchgate.net However, there is an inherent conflict between achieving high resolution and high sensitivity, as the acid catalyst that improves sensitivity can also degrade resolution and increase LER through diffusion. lbl.gov Research has shown that modifications to the resist formulation, such as the addition of cross-linkers, can lead to higher resolution and lower LER. lbl.gov Furthermore, the choice of developer solution can also impact performance, with certain developers showing improvements in LER. researchgate.net

Table 1: Factors Influencing Photoresist Performance

| Performance Metric | Influencing Factors Related to this compound |

| Resolution | PAG anion properties (acidity, photolysis energy), acid diffusion, resist formulation (e.g., cross-linkers). lbl.govresearchgate.net |

| Line Edge Roughness (LER) | Acid diffusion, developer solution composition, resist formulation. lbl.govresearchgate.net |

| Sensitivity | Acid generation efficiency of the PAG, use of acid amplifiers. researchgate.netresearchgate.net |

The concentration of this compound in the photoresist formulation is a critical parameter. Typically, PAG loading ranges from 1% to 20% by weight of the polymer resin. google.com Increasing the PAG loading can lead to a higher acid generation yield, which can improve sensitivity. However, excessively high loading can negatively impact other resist properties, such as transparency and shelf life. The optimal PAG loading is therefore a balance between achieving sufficient acid generation for the desired sensitivity and maintaining the other necessary physical and chemical properties of the photoresist film.

The final patterned structure in photolithography is formed during the development step, where a developer solution selectively dissolves either the exposed or unexposed regions of the photoresist film. The dissolution behavior is a complex process influenced by the chemical changes induced by the photogenerated acid. In positive-tone CARs containing this compound, the acid-catalyzed deprotection reaction converts the initially insoluble polymer into a soluble one.

The choice of developer, typically an aqueous solution of tetramethylammonium hydroxide (TMAH), can significantly affect the dissolution characteristics. researchgate.net Studies using techniques like high-speed atomic force microscopy have provided in-situ analysis of the physical changes on the photoresist surface during development. researchgate.net These studies reveal that the developer solution can cause surface swelling and an increase in roughness as it dissolves the resin. researchgate.net The dissolution contrast, which is a measure of the difference in dissolution rates between exposed and unexposed regions, is a critical factor for achieving high resolution. Alternative developer solutions, such as tetrabutylammonium hydroxide (TBAH), have been investigated and have shown the potential to improve LER by increasing the dissolution contrast. researchgate.net

Table 2: Developer Influence on Dissolution and Performance

| Developer | Observation | Impact on Performance |

| Tetramethylammonium hydroxide (TMAH) | Standard developer, can cause surface swelling and roughness. researchgate.net | Baseline performance for resolution and sensitivity. researchgate.net |

| Tetrabutylammonium hydroxide (TBAH) | Can significantly increase dissolution contrast. researchgate.net | Observed 20% improvement in Line Edge Roughness (LWR). researchgate.net |

Advanced Lithography Technologies

As the semiconductor industry pushes towards smaller feature sizes, photolithography technologies have evolved. This compound and similar PAGs are being adapted for use in these next-generation techniques, including 193 nm immersion lithography and Extreme Ultraviolet (EUV) lithography.

193 nm immersion lithography extends the capabilities of traditional "dry" 193 nm lithography by introducing a high-refractive-index liquid, typically ultrapure water, between the final lens of the exposure tool and the photoresist-coated wafer. diyhpl.usibm.com This technique increases the numerical aperture (NA) of the optical system, enabling finer resolution. diyhpl.usresearchgate.net

The use of an immersion fluid introduces new challenges for photoresist materials. A primary concern is the potential for components of the photoresist, including the PAG like this compound and the photogenerated acid, to leach out of the resist film and into the immersion liquid. diyhpl.us This leaching can contaminate the exposure tool optics and alter the chemical environment at the resist-fluid interface, potentially degrading the final pattern. Conversely, the immersion fluid can penetrate the resist matrix, which can also negatively affect performance. diyhpl.us Therefore, photoresists designed for 193 nm immersion lithography often incorporate modifications to the polymer or the addition of a protective topcoat to minimize these interactions while maintaining high performance in terms of dimensional control and low sidewall roughness. ugent.be

Extreme Ultraviolet (EUV) lithography, utilizing a wavelength of 13.5 nm, is a leading technology for patterning features at sub-32 nm nodes. researchgate.net In EUV lithography, the mechanism of acid generation is different from that in deep UV (e.g., 193 nm) lithography. Exposure to high-energy EUV photons ionizes the polymer matrix, generating a cascade of secondary electrons. researchgate.net These low-energy electrons are then captured by the PAG, leading to its decomposition and the generation of acid. researchgate.netresearchgate.net

Electron Beam Lithography (EBL) Performance

This compound is a critical component in chemically amplified resists (CARs) utilized in electron beam lithography (EBL), a technique known for its high-resolution patterning capabilities. lbl.gov In this process, a focused beam of electrons directly patterns a resist-coated substrate. The performance of EBL is highly dependent on the photoresist's sensitivity and resolution.

Upon exposure to a high-energy electron beam, this compound decomposes to generate p-toluenesulfonic acid. This photogenerated acid acts as a catalyst during a subsequent post-exposure bake (PEB), initiating chemical reactions that alter the solubility of the exposed areas of the resist. This mechanism of "chemical amplification" allows a single photochemical event to trigger numerous subsequent reactions, significantly enhancing the resist's sensitivity. lithoguru.comutexas.edu

The sensitivity of resists containing this compound is a key performance indicator. Research has shown that these resists can achieve high sensitivity, enabling the use of lower exposure doses. For example, a molecular glass resist incorporating a sulfonium (B1226848) salt photoacid generator was able to resolve 25 nm dense line/space patterns at a dose of 45 μC/cm². nih.gov Similarly, another study on a photoacid generator (PAG) bound polymer resist demonstrated a sensitivity of 120 μC/cm². researchgate.net This high sensitivity is crucial for reducing writing times in EBL applications.

The resolution achievable with these resists is also a significant factor. Studies have demonstrated the capability to produce high-resolution patterns, with some systems achieving line widths as small as 15 nm. researchgate.net This level of detail is essential for the fabrication of advanced nanoelectronic and photonic devices.

A summary of representative EBL performance data for resists containing sulfonium salt-based PAGs is presented below.

| Resist System | Resolution Achieved | Sensitivity (Dose) |

|---|---|---|

| Single-Component Molecular Glass Resist | 16 nm - 25 nm lines | 45 - 85 μC/cm² |

| PAG Bound Polymer Resist | 15 nm half-pitch | 120 μC/cm² |

| "Single-Component" CARs | 42 nm linewidth | 73 μC/cm² |

Two-Photon Microfabrication

Two-photon microfabrication, also known as two-photon polymerization (TPP), is a high-resolution, three-dimensional fabrication technique. nih.gov It employs a focused femtosecond laser to induce polymerization within a localized volume (voxel) of a photosensitive material. This compound can function as a photoacid generator in cationic TPP systems.

In this process, a photoinitiator or the photoacid generator itself absorbs two photons simultaneously, a phenomenon that occurs efficiently only at the laser's focal point. nih.gov This absorption event leads to the generation of a strong acid from the this compound. The acid then initiates the polymerization of monomers, such as epoxides, within the resin to form a solid, cross-linked polymer structure. The negative-tone photoresist SU-8, which is commonly used in TPP, often employs sulfonium salt photoacid generators. nih.govresearchgate.net

The ability to create complex, three-dimensional microstructures with high precision is a key advantage of TPP. instras.comresearchgate.net The performance of the TPP process is influenced by the components of the photopolymerizable resin.

The table below outlines the typical components of a resin system used in two-photon microfabrication that may incorporate a photoacid generator like this compound.

| Component | Function | Example Material |

|---|---|---|

| Monomer/Oligomer | Forms the polymer backbone of the final structure. | Epoxy-based resins (e.g., SU-8) |

| Photoacid Generator (PAG) | Generates a strong acid upon two-photon absorption to initiate polymerization. | This compound |

| Photosensitizer | Can be added to enhance the efficiency of two-photon absorption at the laser wavelength. | Various organic dyes |

Design Principles for Photoresist Materials

Rational Design of Promising Photoresists

The design of advanced photoresists is a multi-faceted process aimed at balancing key performance characteristics: resolution, line-edge roughness, and sensitivity. For chemically amplified resists (CARs), the rational design involves the careful selection of the polymer resin, the photoacid generator (PAG), and any additives.

The polymer backbone is fundamental to the resist's properties. In positive-tone CARs, polymers with acid-labile protecting groups are used. Upon acid-catalyzed deprotection during the post-exposure bake, the polymer's solubility in a developer solution is increased. A common example is poly(hydroxystyrene) where some of the hydroxyl groups are protected.

This compound is a frequently used PAG due to its thermal stability and efficiency in generating a strong acid upon exposure. The choice of the PAG and its concentration in the resist formulation are critical. A higher PAG loading can increase sensitivity but may also lead to issues with acid diffusion, which can negatively impact resolution. To address such challenges, one approach has been to chemically bind the PAG to the polymer backbone, creating a "single-component" resist which can help in controlling the distribution of the acid generator. nih.gov

Enhancing Transparency and Optical Properties at Relevant Wavelengths

For photolithography, the optical transparency of the resist film at the exposure wavelength is crucial for achieving uniform illumination throughout the film's thickness and obtaining vertical pattern sidewalls. researchgate.net Different lithographic technologies utilize different wavelengths, primarily 248 nm (KrF excimer laser) and 193 nm (ArF excimer laser). ethw.org

Traditional photoresist polymers like novolacs and poly(4-hydroxystyrene) (PHS) are suitable for 248 nm lithography but are too absorbent at 193 nm due to the π-π* transitions in their aromatic rings. researchgate.netacs.org This necessitated a shift in polymer design for 193 nm resists to non-aromatic, alicyclic polymers that offer higher transparency at this shorter wavelength. researchgate.netacs.org

The following table compares the suitability of different polymer platforms for 248 nm and 193 nm lithography based on their optical properties.

| Polymer Platform | Typical Wavelength of Use | Transparency Characteristics |

|---|---|---|

| Novolak / Poly(4-hydroxystyrene) | 365 nm / 248 nm | Highly absorbent at 193 nm. acs.orgfrontier.com |

| Alicyclic Polymers (e.g., acrylate-based with bulky, non-aromatic groups) | 193 nm | Designed for high transparency at 193 nm. acs.org |

Strategies for Acid Diffusion Control in Resist Films

In chemically amplified resists, the diffusion of the photogenerated acid during the post-exposure bake (PEB) is a critical factor that can limit resolution and increase line-edge roughness. utexas.edulithoguru.com The acid molecule must diffuse through the polymer matrix to catalyze the deprotection or cross-linking reactions. However, excessive diffusion can blur the boundaries of the patterned features. utexas.edu

Several strategies are employed to manage acid diffusion:

Controlling PEB Conditions: The temperature and duration of the post-exposure bake are carefully controlled to allow for the desired chemical reaction to proceed while minimizing the diffusion length of the acid.

Polymer Matrix Design: The properties of the polymer, such as its glass transition temperature and free volume, can influence the rate of acid diffusion. aip.org

Acid Size: The size of the acid's anion can affect its mobility within the polymer matrix. Larger anions generally diffuse more slowly.

Use of Quenchers: A small amount of a basic compound, or "quencher," can be added to the resist formulation. This quencher neutralizes stray acid, helping to sharpen the latent image by preventing acid diffusion into unexposed regions. lithoguru.com

PAG-Bound Polymers: Covalently attaching the PAG to the polymer backbone is another approach to control acid diffusion. nih.gov

Etch Resistance Properties in Photoresists

After patterning, the photoresist serves as a mask to protect the underlying substrate during etching processes. Therefore, the resist must be robust enough to withstand the harsh plasma environments used for etching.

The etch resistance of a photoresist is primarily determined by the chemical structure of the polymer resin. A higher ratio of carbon to hydrogen atoms in the polymer generally leads to better etch resistance. Aromatic polymers, such as poly(4-hydroxystyrene) used in 248 nm resists, typically exhibit excellent etch resistance due to their high carbon content and the stability of the aromatic rings. google.com

The table below provides a qualitative comparison of the etch resistance of different polymer types.

| Polymer Platform | Relative Etch Resistance | Reason |

|---|---|---|

| Poly(4-hydroxystyrene) (PHS) | High | High content of stable aromatic rings. |

| Alicyclic Methacrylate Polymers | Moderate | Lack of aromatic rings, but incorporate bulky alicyclic groups to improve performance. google.com |

| Pyrene-based Molecular Resists | High | The incorporation of pyrene units with a high carbon-to-hydrogen ratio enhances etch resistance. nih.gov |

: Photoresist Formulation and Component Interactions

This compound plays a critical role as a photoacid generator (PAG) in chemically amplified photoresists, which are essential for high-resolution patterning in the microelectronics industry. researchgate.net Its function is intricately linked with the other components of the photoresist formulation, including the polymer matrix, acid-labile groups, and quenchers.

Role of Photoresist Matrix in Radiation Energy Absorption

In chemically amplified photoresists, the polymer matrix is not merely an inert film-forming component. It actively participates in the initial energy absorption process upon exposure to radiation, such as deep ultraviolet (DUV) light. While the this compound is the primary photosensitive compound, the polymer itself absorbs a portion of the high-energy photons.

| Component | Role in Energy Absorption | Interaction with this compound |

| Polymer Matrix | Primary absorber of incident radiation, leading to the generation of secondary electrons. | Transfers energy to the PAG via secondary electrons, inducing its decomposition. |

| This compound (PAG) | Undergoes direct excitation by radiation and decomposition via capture of secondary electrons from the matrix. | Generates p-toluenesulfonic acid upon decomposition. |

Interaction with Acid-Labile Groups and Photodecomposable Quenchers (PDQs)

The p-toluenesulfonic acid generated from the PAG is a strong acid that acts as a catalyst for subsequent chemical reactions within the photoresist film. sciencehistory.org The primary reaction is the cleavage of acid-labile protecting groups that are attached to the polymer backbone. google.commdpi.com This deprotection reaction, which is typically driven by a post-exposure bake (PEB), dramatically alters the polarity of the polymer. appdomain.cloud This change in polarity creates a solubility differential between the exposed and unexposed regions of the resist, allowing for the formation of a pattern during development. google.com

To control the diffusion of the generated acid and prevent unwanted deprotection in unexposed areas, which can lead to a loss of resolution, quenchers are added to the formulation. Photodecomposable quenchers (PDQs) are a specialized type of quencher that are destroyed upon exposure to light. researchgate.net In the exposed regions, the PDQ is consumed, allowing the photogenerated acid to catalyze the deprotection reaction. In the unexposed regions, the intact PDQ neutralizes any stray acid, thereby sharpening the image contrast. The interplay between the generation of p-toluenesulfonic acid, its catalytic deprotection of acid-labile groups, and its neutralization by PDQs is a finely tuned process critical for achieving high-fidelity patterns. google.com

| Component | Function | Interaction with p-Toluenesulfonic Acid |

| Acid-Labile Groups | Protect the polymer, rendering it insoluble in the developer. | Undergo catalytic cleavage by the acid, leading to a change in polymer solubility. google.com |

| Photodecomposable Quenchers (PDQs) | Neutralize stray acid in unexposed regions to enhance image contrast. researchgate.net | The quencher is consumed in exposed areas, allowing the acid to function. In unexposed areas, it neutralizes the acid. |

Solvation Environment Effects on Photoacid Generator Anions

The local environment within the photoresist film, often referred to as the solvation environment, has a significant impact on the behavior of the photogenerated acid, particularly its anionic component, the p-toluenesulfonate. The polarity of the polymer matrix and the presence of any additives influence the diffusion and reactivity of the acid.

A more polar matrix can better solvate the p-toluenesulfonate anion and the proton, potentially increasing the diffusion length of the acid. While this can enhance the catalytic chain length and thus the sensitivity of the resist, excessive diffusion can lead to image blur and a reduction in resolution. Conversely, a less polar environment can restrict acid diffusion, which can improve resolution but may decrease sensitivity. The size and nucleophilicity of the anion also play a crucial role. mdpi.com The relatively bulky p-toluenesulfonate anion may exhibit different diffusion characteristics compared to smaller anions. Understanding and controlling these solvation effects are key to optimizing the trade-off between sensitivity, resolution, and line-edge roughness in photoresist formulations containing this compound.

| Matrix Polarity | Effect on Acid Diffusion | Impact on Lithographic Performance |

| High Polarity | Increased diffusion of p-toluenesulfonic acid. | Higher sensitivity, but potential for reduced resolution due to image blur. |

| Low Polarity | Restricted diffusion of p-toluenesulfonic acid. | Improved resolution, but potentially lower sensitivity. |

Triphenylsulfonium P Toluenesulfonate in Cationic Polymerization

Photoinitiated Cationic Polymerization Mechanisms

The initiation of cationic polymerization by Triphenylsulfonium (B1202918) p-toluenesulfonate upon exposure to ultraviolet (UV) radiation is a multifaceted process involving the generation of highly reactive species that propagate the polymerization chain reaction. This process can occur through both direct and indirect pathways.

Role as a Photoinitiator

Triphenylsulfonium p-toluenesulfonate primarily functions as a photoacid generator (PAG). Upon absorption of UV light, the triphenylsulfonium cation undergoes irreversible photolysis.

Direct Photolysis: In the direct mechanism, the triphenylsulfonium cation, upon excitation, undergoes homolytic cleavage of a carbon-sulfur bond. This cleavage results in the formation of a diphenylsulfinyl radical cation and a phenyl radical. Subsequent reactions of these intermediates with hydrogen donors, such as solvent or monomer molecules, lead to the generation of a Brønsted acid (H+). This strong acid then initiates the cationic polymerization of monomers like epoxides and vinyl ethers. The p-toluenesulfonate anion acts as the counter-ion for the propagating cationic chain.

Free Radical Promoted Cationic Polymerization Systems

An intriguing aspect of using onium salts like this compound is their involvement in free radical promoted cationic polymerization (FRPCP). In these systems, a free radical initiator is also present in the formulation. Upon irradiation, the free radical initiator generates free radicals. These radicals can then interact with the sulfonium (B1226848) salt, leading to its reduction and subsequent fragmentation to produce a cation radical. This cation radical can then initiate cationic polymerization. This synergistic approach allows for the simultaneous or sequential curing of hybrid systems containing both radically and cationically polymerizable monomers, offering a versatile method for creating interpenetrating polymer networks (IPNs) with tailored properties. researchgate.netradtech.orgnih.gov

Applications in Photocurable Polymer Formulations

The unique properties of this compound as a photoinitiator have led to its widespread use in a variety of industrial applications where rapid, on-demand curing is essential.

Coatings, Adhesives, and Inks

In the formulation of high-performance UV-curable coatings, this compound is instrumental in achieving rapid curing, high gloss, and excellent chemical and abrasion resistance. It is particularly effective in the curing of epoxy-based coatings, which are known for their superior durability and adhesion to various substrates.

Similarly, in the adhesives sector, this photoinitiator enables the formulation of fast-curing adhesives with strong bonding capabilities. These adhesives are used in a wide range of applications, from electronics assembly to laminating. specialchem.com The ability to cure on demand without the need for high temperatures makes it ideal for bonding heat-sensitive components.

UV-curable printing inks also benefit from the inclusion of this compound. It allows for the rapid drying of inks on a variety of substrates, including plastics and metals, which is crucial for high-speed printing processes. The resulting prints exhibit excellent adhesion, durability, and vibrant colors. kenteer.com

Table 1: Research Findings on this compound in Coatings, Adhesives, and Inks

| Application | Monomer System | Key Findings |

|---|---|---|

| Protective Coatings | Cycloaliphatic epoxy resins | Achieved high conversion rates and excellent thermal stability in the cured films. |

| Laminating Adhesives | Epoxy acrylate blends | Demonstrated fast cure speeds and strong adhesion to polycarbonate and polyester films. |

| Inkjet Inks | Vinyl ether and acrylate formulations | Resulted in tack-free surfaces with good solvent resistance and adhesion to non-porous substrates. |

Specialized Applications in Microfluidic Systems and Dental Composites

The precision and spatial control afforded by photoinitiated polymerization make this compound a valuable tool in the fabrication of microfluidic devices. It is often used as the photoinitiator in SU-8, a negative photoresist widely employed in the creation of microstructures. The ability to generate a strong acid upon localized UV exposure allows for the precise patterning of high-aspect-ratio microchannels and other complex features essential for lab-on-a-chip and other micro-electro-mechanical systems (MEMS). nih.govmdpi.comharvard.eduresearchgate.net

In the field of dentistry, cationic photoinitiators are explored for their potential in formulating dental composites. While camphorquinone-based systems are prevalent, onium salts like triphenylsulfonium derivatives offer advantages such as reduced oxygen inhibition. Research in this area focuses on developing composites with improved depth of cure, lower polymerization shrinkage, and enhanced mechanical properties. The use of such photoinitiators could lead to more durable and long-lasting dental restorations. oraljournal.comnih.govnih.govmdpi.commdpi.com

Factors Influencing Polymerization Efficiency

The efficiency of cationic polymerization initiated by this compound is influenced by several interconnected factors that must be carefully controlled to achieve desired material properties.

Light Intensity: The rate of polymerization is directly proportional to the intensity of the UV light source. Higher light intensity leads to a greater generation of initiating acid species, resulting in a faster cure. However, excessively high intensity can lead to the formation of a highly crosslinked surface layer that may hinder the penetration of light into the bulk of the material, leading to incomplete curing. nih.govmdpi.com

Temperature: Cationic polymerization is generally less sensitive to temperature than free-radical polymerization. However, temperature can still play a significant role. For some systems, lower reaction temperatures (e.g., 170–190 K) are preferred for producing longer polymer chains, as the activation energy for termination and side reactions is often higher than that for propagation. wikipedia.org Conversely, a post-exposure bake is often employed in applications like SU-8 processing to facilitate the diffusion of the photo-generated acid and drive the crosslinking reaction to completion. unc.edu

Formulation Components: The nature of the monomers, the presence of co-initiators or sensitizers, and the inclusion of additives can all impact polymerization efficiency. The reactivity of the monomer, the nucleophilicity of the counter-ion, and the polarity of the formulation can all affect the rates of initiation, propagation, and termination. The choice of solvent can also influence the reactivity of the propagating cationic chain. wikipedia.orgmdpi.com

Table 2: Influence of Formulation Variables on Polymerization Efficiency

| Factor | Variable | Effect on Polymerization |

|---|---|---|

| Monomer | High reactivity (e.g., cycloaliphatic epoxides) | Increased polymerization rate and final conversion. |

| Co-initiator | Presence of a photosensitizer | Broadened spectral response and increased initiation efficiency at longer wavelengths. |

| Additives | Addition of plasticizers | May decrease the glass transition temperature of the final polymer but can also affect cure speed. |

Influence of Onium Salt Reduction Potentials

The initiation of cationic polymerization by triphenylsulfonium salts, a class of photoacid generators (PAGs), is a photochemically driven process. Upon exposure to ultraviolet radiation, the onium salt absorbs a photon and undergoes photolysis, leading to the generation of a strong Brønsted acid. In the case of this compound, this acid is p-toluenesulfonic acid, which then protonates a monomer, initiating the polymerization chain reaction.

Research indicates that the reduction potential of sulfonium salts is generally around -1.1 V to -1.2 V. tuwien.at This value is a key determinant in photosensitized systems, where a sensitizer (B1316253) molecule absorbs light and then transfers an electron to the onium salt, inducing its decomposition. For an efficient electron transfer to occur, the reduction potential of the onium salt must be compatible with the oxidation potential of the excited sensitizer.

Interestingly, investigations into a range of onium salts have shown that the nature of the counterion does not significantly affect the reduction potential of the onium cation. tuwien.at This suggests that the electrochemical properties are primarily dictated by the sulfonium cation itself. Therefore, the reduction potential of this compound is expected to be in a similar range to other triphenylsulfonium salts, irrespective of the tosylate anion.

To provide context, the following table presents typical reduction potentials for various classes of onium salts used in cationic polymerization.

Table 1: Typical Reduction Potentials of Various Onium Salt Classes

| Onium Salt Class | Typical Reduction Potential (V vs. SCE) |

|---|---|

| Iodonium (B1229267) Salts | -0.2 |

| Sulfonium Salts | -1.1 to -1.2 |

| Pyridinium Salts | -0.9 |

| Phosphonium Salts | -1.2 |

This table provides generalized values for classes of onium salts to illustrate the relative ease of reduction. Specific values can vary based on the molecular structure and experimental conditions. tuwien.at

Anion Reactivity and Propensity in Cationic Polymerization

The anion generated from the photolysis of the onium salt plays a crucial role in the subsequent steps of cationic polymerization. The nature of this counterion to the propagating cationic center (the growing polymer chain) significantly influences the polymerization rate and the possibility of termination or chain transfer reactions.

For cationic polymerization to proceed efficiently, the counterion should be weakly nucleophilic. A highly nucleophilic anion can react with the carbocationic propagating center, leading to irreversible termination of the polymer chain. The p-toluenesulfonate anion (tosylate) is the conjugate base of p-toluenesulfonic acid, which is a strong organic acid. wikipedia.org This indicates that the tosylate anion is a relatively weak base and, consequently, a good leaving group. wikipedia.org

The reactivity of the polymerization process is also related to the interaction between the propagating cation and the counterion. Anions that form a looser ion pair with the cationic end of the growing polymer chain can lead to a higher polymerization rate. For instance, it has been observed that sulfonium salts with hexafluoroantimonate (SbF₆⁻) anions exhibit higher photoactivity than those with hexafluorophosphate (PF₆⁻) anions. iaea.org This is attributed to the SbF₆⁻ anion forming a looser interaction with the cationic propagating end, which facilitates the insertion of monomer units. iaea.org

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | p-Toluenesulfonic acid | | Hexafluoroantimonate | | Hexafluorophosphate |

Future Research Directions and Emerging Applications

Development of Novel Photoacid Generator Structures with Enhanced Performance

The performance of photoresists in lithography is critically dependent on the efficiency and properties of the photoacid generator (PAG). Triphenylsulfonium (B1202918) p-toluenesulfonate serves as a benchmark, but the quest for materials that can meet the demands of next-generation lithography necessitates the development of novel PAG structures with superior characteristics.

Research efforts are centered on modifying both the cationic and anionic components of the PAG to fine-tune its photochemical behavior. For the triphenylsulfonium (TPS) cation, strategies involve introducing various substituents to the phenyl rings to alter its electronic properties and, consequently, its light absorption and acid generation efficiency. mdpi.com Molecular orbital calculations are being employed to predict the transparency of new PAG structures, with studies showing that polycyclic aromatic systems could enhance transparency at the 193 nm wavelength used in deep ultraviolet (DUV) lithography. spiedigitallibrary.org

The anion plays a crucial role in determining the strength of the generated acid and its diffusion characteristics within the photoresist matrix. A comparative study of prototypical PAG anions, including p-toluenesulfonate (pTS⁻), has provided valuable insights. The pTS⁻ anion exhibits moderate acidity and the lowest photolysis reaction energy compared to other anions like triflate (TF⁻), making it a promising candidate for an effective acid producer. aip.orgresearchgate.net Furthermore, the anion can influence the absorption spectra of the PAG; the pTS⁻ anion, for instance, causes a redshift in the absorption spectrum of the TPS⁺ cation, which can be beneficial for specific lithographic applications. aip.orgresearchgate.net

Future work aims to synthesize novel triarylsulfonium salts with tailored properties, such as enhanced thermal stability and optimized photoacid quantum yields. researchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient method for producing these new PAGs, significantly reducing reaction times compared to conventional methods. researchgate.net

| Anion | Abbreviation | Relative Acidity Strength | Key Characteristics |

|---|---|---|---|

| p-toluenesulfonate | pTS⁻ | Moderate | Lowest photolysis reaction energy, induces redshift in TPS⁺ absorption. |

| 2-(trifluoromethyl)benzene-1-sulfonate | TFMBS⁻ | Stronger | Intermediate properties between pTS⁻ and TF⁻. |

| triflate | TF⁻ | Strongest | High acidity, different photolysis energy profile. |

Advancements in Materials for Next-Generation Lithography

The semiconductor industry's progression towards smaller feature sizes, as dictated by Moore's Law, is heavily reliant on advancements in lithographic technologies, particularly Extreme Ultraviolet (EUV) lithography. wikipedia.orgwikipedia.org This next-generation technique, which uses a wavelength of 13.5 nm, requires the development of new photoresist materials that can deliver high resolution, high sensitivity, and low line-edge roughness (LER). researchgate.netscispace.comcore.ac.uk

Triphenylsulfonium p-toluenesulfonate and related onium salts are key components of the chemically amplified resists (CARs) used in EUV lithography. mdpi.comresearchgate.net Upon exposure to EUV radiation, a cascade of secondary electrons is generated, and the PAG captures these electrons to produce an acid. mdpi.comwikipedia.org This acid then catalyzes a deprotection reaction in the polymer matrix, altering its solubility and allowing for the formation of the desired pattern.

Broader Applications in Material Science and Organic Synthesis Catalysis

While its role in lithography is well-established, the components of this compound are finding increasing utility in other areas of material science and as catalysts in organic synthesis.

In material science, there is growing interest in triarylsulfonium salts as building blocks for advanced functional polymers. For example, research is being conducted on incorporating sterically demanding triarylsulfonium cations into polymer backbones to create robust anion exchange membranes (AEMs). acs.org These AEMs are critical components for technologies like water splitting and alkaline fuel cells, and the excellent alkaline stability of certain sulfonium (B1226848) structures makes them promising candidates. acs.org Additionally, triarylsulfonium salts can act as photoactivated catalysts for the ring-opening polymerization of cyclic monomers, offering a method for forming block copolymers in a one-pot reaction triggered by UV light. rsc.org

Q & A

Basic Research Questions

Q. What critical steps are required to synthesize Triphenylsulfonium p-toluenesulfonate while minimizing byproduct formation?